GLUT2-Dependent Selective Cytotoxicity: Streptozocin vs. Non-Glucose Nitrosoureas
Streptozocin exhibits GLUT2-transporter-dependent cytotoxicity that distinguishes it from non-glucose alkylating nitrosoureas. In RINm5F insulin-producing cells engineered to express GLUT2, streptozocin demonstrated markedly enhanced toxicity compared to control cells lacking GLUT2 expression. In contrast, the structurally related alkylating agents MNU, ENU, MMS, and EMS showed no differential toxicity between GLUT2-expressing and control cells [1]. This establishes that streptozocin's biological activity is mechanistically bipartite, requiring both the glucosamine moiety for selective uptake and the nitrosourea moiety for DNA alkylation.
| Evidence Dimension | GLUT2-dependent cytotoxicity enhancement |
|---|---|
| Target Compound Data | Significantly enhanced toxicity in GLUT2-expressing cells (qualitative survival difference) |
| Comparator Or Baseline | MNU, ENU, MMS, EMS: No toxicity difference between GLUT2(+) and GLUT2(−) cells |
| Quantified Difference | GLUT2 expression enhanced streptozocin toxicity; no enhancement for comparators |
| Conditions | RINm5F insulin-producing cells stably transfected with rat GLUT2 cDNA; MTT viability assay |
Why This Matters
This evidence confirms that streptozocin cannot be functionally replaced by alternative nitrosourea alkylating agents for applications requiring GLUT2-dependent cell targeting, such as β-cell ablation in diabetes models.
- [1] Elsner M, Guldbakke B, Tiedge M, Munday R, Lenzen S. Relative importance of transport and alkylation for pancreatic beta-cell toxicity of streptozotocin. Diabetologia. 2000;43(12):1528-1533. View Source
